5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one
Overview
Description
5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
The synthesis of 5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the isobutyl, methoxymethyl, and methoxyphenyl groups requires specific reagents and conditions, such as alkylation and methylation reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical properties and applications
Properties
IUPAC Name |
5-(methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13(2)10-18-23-21(25)19-15(12-26-4)11-14(3)22-20(19)24(18)16-6-8-17(27-5)9-7-16/h6-9,11,13H,10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZQMWZXQPHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)CC(C)C)C3=CC=C(C=C3)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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